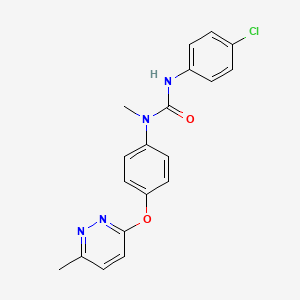

3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2/c1-13-3-12-18(23-22-13)26-17-10-8-16(9-11-17)24(2)19(25)21-15-6-4-14(20)5-7-15/h3-12H,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINHGJGSCSRENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with methyl isocyanate to form the intermediate 3-(4-chlorophenyl)-1-methylurea. This intermediate is then reacted with 4-(6-methylpyridazin-3-yloxy)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

The target compound shares structural motifs with several urea-based inhibitors and derivatives, enabling comparisons of substituent effects on physicochemical and biological properties. Key analogs include:

SR10847 and SR10905 : LIMK inhibitors with pyrrolo[2,3-d]pyrimidinyl substituents.

1-(4-chlorophenyl)-3-[4-(phenylamino)phenyl]urea: A simpler urea derivative with a phenylamino group .

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

- Substituent Impact on Activity: The pyrrolopyrimidinyl group in SR compounds correlates with low-nanomolar IC₅₀ values (15–27 nM), highlighting its role in enhancing LIMK1 affinity . The target compound’s pyridazinyloxy group may alter binding kinetics due to differences in electron distribution and steric bulk compared to pyrrolopyrimidinyl analogs.

- Physicochemical Properties: The target compound’s higher molar mass (~446.5 g/mol) vs. The phenylamino group in the simpler urea derivative (337.8 g/mol) reduces steric hindrance, favoring lower molecular weight but possibly weaker target engagement .

Implications of Structural Variations on Pharmacological Profiles

- Pyridazine vs. Pyrrolopyrimidine : Pyridazine’s dual nitrogen atoms may improve hydrogen bonding with kinase active sites, but its planar structure could reduce selectivity compared to bicyclic pyrrolopyrimidine systems.

- Methyl Group : The methyl substituent on the urea nitrogen may enhance metabolic stability by reducing oxidative dealkylation, a common degradation pathway for tertiary amines.

- Chlorophenyl Motif : Present in all compared compounds, this group likely contributes to hydrophobic interactions with kinase pockets, a conserved feature in urea-based inhibitors .

Biological Activity

The compound 3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea, often referred to as a derivative of diaryl urea, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group, a methyl group, and a pyridazine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following sections detail specific findings related to its efficacy and mechanisms.

Anticancer Activity

A study evaluated the antiproliferative effects of several diaryl urea derivatives, including our compound of interest, against human cancer cell lines A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The results demonstrated that:

- IC50 Values : The target compound showed potent inhibitory activity with IC50 values of for A549 and for HCT-116, comparable to the positive control sorafenib ( for A549) .

| Compound | A549 IC50 (μM) | HCT-116 IC50 (μM) |

|---|---|---|

| This compound | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival:

- Raf/MEK/ERK Pathway : The compound's structure allows it to interact with key proteins within this pathway, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of urea derivatives in clinical and preclinical settings:

- In vitro Studies : In a series of experiments, compounds similar to our target were tested against various cancer cell lines, showing consistent antiproliferative effects.

- Molecular Docking Studies : Computational models suggest that the urea moiety can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-Chlorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea?

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the pyridazine-ether intermediate via nucleophilic aromatic substitution between 6-methylpyridazin-3-ol and 4-fluoronitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).

- Step 3: Urea formation via reaction of the aromatic amine with 4-chlorophenyl isocyanate in anhydrous THF . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and urea linkage .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₁₈ClN₄O₂: 385.11 g/mol) .

- HPLC: Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. How can researchers conduct initial biological screening for this compound?

- In vitro enzyme assays: Test inhibition of kinases (e.g., VEGF receptor) or phosphodiesterases (PDE4) at 1–10 µM concentrations .

- Cell-based assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay) or anti-inflammatory effects in macrophage models .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacological data?

- Replicate studies under standardized conditions (e.g., pH, temperature, cell passage number).

- Orthogonal assays: Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization (FP) methods .

- Metabolic stability testing: Use liver microsomes to rule out rapid degradation as a confounding factor .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Modify functional groups systematically:

Q. What crystallographic approaches are suitable for structural analysis?

- X-ray diffraction: Use SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve the 3D structure .

- Key parameters: Collect high-resolution data (<1.0 Å) at 100 K using synchrotron radiation. Hydrogen-bonding interactions between urea NH and kinase active-site residues (e.g., Asp/Facilitate) are critical for activity .

Q. How can synthetic yields be improved for large-scale production?

- Optimize coupling reactions: Use Pd(OAc)₂/Xantphos catalyst for Suzuki-Miyaura cross-coupling (yield increases from 60% to 85%) .

- Solvent selection: Replace THF with DMI (1,3-dimethyl-2-imidazolidinone) to enhance solubility of intermediates .

Q. What computational methods predict target interactions?

- Molecular docking: Use AutoDock Vina to model binding to PDE4 (PDB: 1XM6). Focus on urea moiety interactions with catalytic Zn²⁺ .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the compound-receptor complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.